An In-depth Technical Guide on the Physicochemical Characteristics of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid
An In-depth Technical Guide on the Physicochemical Characteristics of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and relevant biological context of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Physicochemical Characteristics
Table 1: Physicochemical Data for 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its Ethyl Ester
| Property | 2,4-dimethyl-1H-pyrrole-3-carboxylic acid | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
| Molecular Formula | C₇H₉NO₂[1] | C₉H₁₃NO₂[2][3][4] |
| Molecular Weight | 139.15 g/mol [1] | 167.21 g/mol [2] |
| IUPAC Name | 2,4-dimethyl-1H-pyrrole-3-carboxylic acid[1] | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
| CAS Number | 17106-13-7[1] | 2199-51-1[2][3][4] |
| Appearance | Solid (Predicted) | Red to Very Dark Red Solid[2] |
| Melting Point | Not available | 122-123 °C[2][5] |
| Boiling Point | Not available | 162 °C at 11 mmHg[2][5] |
| pKa | Not available | 16.44 ± 0.50 (Predicted)[2][5] |
| Solubility | Not available | Soluble in DMSO; Slightly soluble in Chloroform and Methanol[2][5] |
Experimental Protocols
The synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid is typically achieved through the hydrolysis of its corresponding ethyl ester. Below are detailed experimental protocols for the synthesis of the ethyl ester and its subsequent hydrolysis.
Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This procedure is adapted from established methods for pyrrole synthesis.
Materials:
-
3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester
-
Isopropanol
-
Concentrated hydrochloric acid
-
Ice-water bath
Procedure:
-
In a 10-liter four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, gas introduction tube, and condenser, add 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester (1.5 kg, 5.6 mol) and isopropanol (4.5 L).
-
Stir the mixture at 25-30 °C.
-
Slowly add concentrated hydrochloric acid (2.2 L) through an addition funnel.
-
After the addition is complete, warm the reaction mixture to 45-50 °C.
-
Maintain this temperature until the cessation of gas evolution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the solution to 25-30 °C and quench it in an ice-water bath.
-
Collect the precipitated product by filtration and dry it at 50 °C.
Hydrolysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol is based on the general procedure for the alkaline hydrolysis of pyrrole esters.
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Methanol
-
Water
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
5N Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.
-
Slowly add a 5N aqueous solution of potassium hydroxide with stirring.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting ester.
-
After completion, cool the mixture to room temperature.
-
Acidify the solution to a pH of 3 by the slow addition of 5N HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with distilled water.
-
Dry the product under a vacuum to yield 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Biological Context and Signaling Pathways
Derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial in cellular signaling pathways that regulate cell growth, differentiation, and metabolism.[6] Specifically, these compounds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor beta (PDGF-Rβ).[6]
The general mechanism of RTK signaling is initiated by ligand binding, which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated tyrosines then serve as docking sites for various signaling proteins, leading to the activation of downstream pathways such as the Ras-MAPK cascade.
Below is a diagram illustrating the general workflow for the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and a conceptual diagram of its derivatives' role in inhibiting RTK signaling.
References
- 1. 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | C7H9NO2 | CID 3018578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester [webbook.nist.gov]
- 4. 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester [webbook.nist.gov]
- 5. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 2199-51-1 [chemicalbook.com]
- 6. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
